
N-(2,4-Dinitrophenyl)-4-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-Dinitrophenyl)-4-nitrobenzamide: is an organic compound that belongs to the class of dinitrophenyl derivatives It is characterized by the presence of nitro groups attached to the benzene ring, which significantly influences its chemical properties and reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-Dinitrophenyl)-4-nitrobenzamide typically involves the nitration of aniline derivatives followed by acylation. One common method includes the nitration of 2,4-dinitroaniline to form 2,4-dinitrophenylamine, which is then acylated using 4-nitrobenzoyl chloride under suitable conditions to yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and acylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Analyse Des Réactions Chimiques
Types of Reactions: N-(2,4-Dinitrophenyl)-4-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro groups.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as hydroxide ions or amines.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed:
Reduction: N-(2,4-Diaminophenyl)-4-nitrobenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2,4-Dinitroaniline and 4-nitrobenzoic acid.
Applications De Recherche Scientifique
Chemistry: N-(2,4-Dinitrophenyl)-4-nitrobenzamide is used as a reagent in organic synthesis, particularly in the preparation of other dinitrophenyl derivatives. It serves as a building block for more complex molecules and can be used in the study of reaction mechanisms .
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. The nitro groups can act as electron acceptors, making it useful in redox studies and as a probe for investigating biological pathways .
Industry: In the industrial sector, this compound is used in the manufacture of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various applications, including the production of polymers and coatings .
Mécanisme D'action
The mechanism of action of N-(2,4-Dinitrophenyl)-4-nitrobenzamide involves its interaction with molecular targets through its nitro groups. These groups can participate in redox reactions, acting as electron acceptors. The compound can also form hydrogen bonds and other non-covalent interactions with proteins and enzymes, influencing their activity and function .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or modify the activity of enzymes by binding to their active sites or interacting with key residues.
Comparaison Avec Des Composés Similaires
2,4-Dinitrophenol: A related compound with similar nitro groups, used as a metabolic uncoupler and in the study of oxidative phosphorylation.
2,4-Dinitroaniline: Another related compound, used in the synthesis of dyes and as a precursor for other chemical reactions.
Uniqueness: N-(2,4-Dinitrophenyl)-4-nitrobenzamide is unique due to the presence of both nitro and amide functional groups, which confer distinct reactivity and properties. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in research and industry .
Propriétés
Numéro CAS |
37632-91-0 |
|---|---|
Formule moléculaire |
C13H8N4O7 |
Poids moléculaire |
332.22 g/mol |
Nom IUPAC |
N-(2,4-dinitrophenyl)-4-nitrobenzamide |
InChI |
InChI=1S/C13H8N4O7/c18-13(8-1-3-9(4-2-8)15(19)20)14-11-6-5-10(16(21)22)7-12(11)17(23)24/h1-7H,(H,14,18) |
Clé InChI |
HNTAKXSYJOAFSG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3,3',5'-tetraphenyl-3H,3'H-spiro[2-benzothiophene-1,2'-[1,3,4]thiadiazole]](/img/structure/B11708161.png)
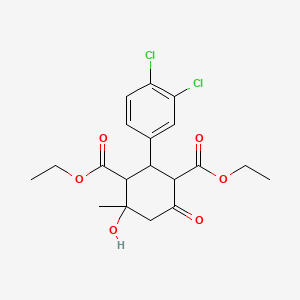
![(5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-thioxoimidazolidin-4-one](/img/structure/B11708172.png)
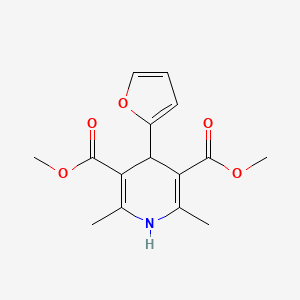
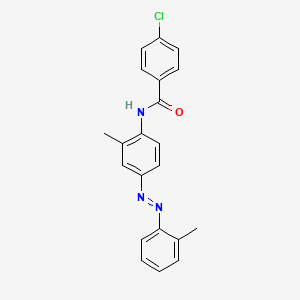
![2-{(2E)-2-[1-(3,4-dimethoxyphenyl)propylidene]hydrazinyl}-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11708192.png)

![N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-3-fluorobenzamide](/img/structure/B11708198.png)
![(4E)-4-[2-(4-Nitrophenyl)hydrazin-1-ylidene]butanenitrile](/img/structure/B11708203.png)
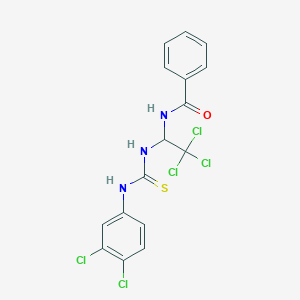
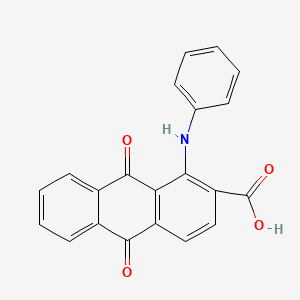
![4-bromo-2-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11708222.png)


